Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate
Description
Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 4, a pyrimidin-2-ylsulfanyl group at position 2, and a methyl ester at position 5. This structure combines electron-withdrawing (chlorine, ester) and electron-donating (sulfanyl-linked pyrimidine) groups, influencing its electronic and steric properties.
Properties
IUPAC Name |
methyl 4-chloro-2-pyrimidin-2-ylsulfanyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2S2/c1-15-7(14)5-6(10)13-9(16-5)17-8-11-3-2-4-12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPAMEVLCADCHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)SC2=NC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-chlorothiazole Intermediate
The 4-chlorothiazole core is typically prepared by chlorination of a suitable thiazole precursor. For example, sulfur oxychloride (SOCl₂) is used as a chlorinating agent under controlled temperature and catalytic conditions to introduce the chlorine atom at the 4-position of the thiazole ring.
- Reaction Conditions:
- Chlorinating agent: Sulfur oxychloride (2–5 equivalents relative to substrate)
- Catalyst: Sodium bromide or DMF (dimethylformamide)
- Temperature: Gradual warming to reflux or backflow conditions (approx. 20–80 °C)
- Reaction time: 6 to 20 hours
This step yields 4-chlorothiazole derivatives with high purity and yield, setting the stage for subsequent substitution reactions.
Introduction of Pyrimidin-2-ylsulfanyl Group
The nucleophilic substitution at the 2-position of the 4-chlorothiazole ring is achieved by reacting it with pyrimidin-2-ylsulfanyl chloride or related pyrimidinyl thiol precursors in the presence of a base.
- Typical Reaction:
- Reactants: 4-chlorothiazole derivative + pyrimidin-2-ylsulfanyl chloride
- Base: Commonly used bases include triethylamine or potassium carbonate to neutralize HCl formed.
- Solvent: Polar aprotic solvents such as DMF or acetonitrile
- Temperature: Mild heating (room temperature to 60 °C)
- Time: Several hours until completion
This substitution forms the key C–S bond linking the pyrimidine ring to the thiazole core.
Esterification to Form Methyl Carboxylate
The carboxylate methyl ester at the 5-position is introduced either by direct esterification of the corresponding acid or by using methyl ester precursors.
-
- React the carboxylic acid intermediate with methanol in the presence of acid catalysts (e.g., sulfuric acid or HCl) or via methylation reagents.
- Alternatively, start with methyl 4-chloro-1,3-thiazole-5-carboxylate and perform subsequent substitution steps.
-
- Solvent: Methanol or methanol/toluene mixtures
- Temperature: Reflux conditions (~65 °C)
- Time: 2–4 hours
The esterification step ensures the formation of the methyl ester with high purity and yield.
Representative Experimental Protocol (Based on Related Thiazole Syntheses)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Chlorination | Sulfur oxychloride (2–5 equiv), Sodium bromide catalyst, reflux 16 h | Chlorination of thiazole precursor | 4-chlorothiazole intermediate |
| 2. Nucleophilic substitution | 4-chlorothiazole + pyrimidin-2-ylsulfanyl chloride, base (e.g., triethylamine), DMF, 40–60 °C, 4–6 h | Introduction of pyrimidin-2-ylsulfanyl group | 2-(pyrimidin-2-ylsulfanyl)-4-chlorothiazole derivative |
| 3. Esterification | Methanol, acid catalyst, reflux 2–4 h | Formation of methyl ester | Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate |
Process Optimization and Industrial Considerations
- Catalysts: Sodium bromide and DMF have been reported as effective catalysts in chlorination steps to improve reaction rate and product purity.
- Solvents: Use of toluene during workup and recrystallization improves isolation and purity.
- Reaction Monitoring: HPLC and melting point analysis are employed to confirm purity and reaction completion.
- Yield and Purity: Typical yields range from 50% to 90% depending on step optimization, with purity exceeding 95% after recrystallization.
Analytical Characterization
- NMR (Nuclear Magnetic Resonance): Confirms substitution pattern and integrity of heterocyclic rings.
- Mass Spectrometry (MS): Confirms molecular weight and presence of chlorine isotope pattern.
- Infrared Spectroscopy (IR): Detects functional groups such as ester carbonyl and thiazole ring vibrations.
- Melting Point: Provides purity indication; typical melting range ~41–43 °C for related intermediates.
Summary Table of Preparation Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Chlorinating agent | Sulfur oxychloride (2–5 equiv) | Essential for 4-chlorination |
| Catalyst | Sodium bromide or DMF | Enhances chlorination efficiency |
| Chlorination temp | 20–80 °C (reflux) | Controlled to avoid side reactions |
| Chlorination time | 6–20 hours | Ensures complete reaction |
| Substitution base | Triethylamine or K₂CO₃ | Neutralizes HCl byproduct |
| Substitution solvent | DMF, acetonitrile | Polar aprotic solvents preferred |
| Esterification solvent | Methanol, toluene | Methanol for ester formation |
| Esterification temp | Reflux (approx. 65 °C) | Typical esterification condition |
| Yield | 50–90% overall | Depends on optimization |
| Purity | >95% after recrystallization | Confirmed by HPLC and melting point |
Research Findings and Notes
- The presence of the pyrimidin-2-ylsulfanyl group significantly influences the reactivity and biological activity of the compound.
- Chlorination using sulfur oxychloride in the presence of sodium bromide catalyst yields high-purity chlorinated intermediates, which are crucial for subsequent substitution steps.
- Multi-step synthesis requires careful control of reaction conditions to avoid side reactions such as over-chlorination or decomposition.
- Industrial methods may incorporate continuous flow reactors to improve scalability and reproducibility.
- The compound’s biological activities, including antimicrobial effects, are linked to its precise substitution pattern achieved through these synthetic routes.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced thiazole derivatives.
Substitution: Generation of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate exhibits a range of biological activities, particularly in medicinal chemistry. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The presence of the thiazole and pyrimidine moieties contributes to its bioactivity by enhancing membrane permeability and interaction with microbial enzymes.
Anticancer Potential
Research has also explored the anticancer properties of this compound. Preliminary findings suggest that it may inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interfere with specific signaling pathways makes it a promising candidate for further investigation in cancer therapeutics.
Applications in Drug Development
The versatility of this compound as a scaffold for drug design is noteworthy. Its unique structure allows for modifications that can lead to the development of more potent derivatives.
Structure–Activity Relationship (SAR) Studies
SAR studies are crucial in understanding how structural modifications affect biological activity. Research indicates that altering functional groups on the thiazole ring can enhance the compound's efficacy against targeted diseases. For instance, substituting different halogens or alkyl groups can significantly impact its antimicrobial and anticancer properties.
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy : A study published in Chemical & Pharmaceutical Bulletin demonstrated that derivatives of this compound exhibited enhanced activity against multidrug-resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development .
- Cancer Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in breast cancer cell lines while sparing normal cells, indicating a selective mechanism that could minimize side effects in therapeutic applications .
- Synthetic Pathways : Research on synthetic routes has revealed efficient methods for producing this compound and its analogues, facilitating its availability for further research and development .
Mechanism of Action
The mechanism by which Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Functional Group Impact on Properties
- Electron-Withdrawing Groups (Cl, CF₃, NO₂): Enhance stability and electrophilicity, favoring interactions with nucleophilic targets (e.g., enzymes) .
- Sulfur-Containing Groups (S-pyrimidin-2-yl, sulfanyl): Improve binding to metal ions or cysteine residues in proteins .
- Ester vs. Ether Substituents: Methyl/ethyl esters (-COOCH₃/-COOCH₂CH₃) increase solubility in polar solvents, while alkoxy groups (e.g., -OCH(CH₃)₂) enhance lipid membrane permeability .
Research Findings
- Synthetic Yields: Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized with a 60% yield via cyclization, demonstrating efficient methodology for thiazole derivatives .
- Purity and Characterization: A related pyrimidine-thiazole hybrid (Compound 2 in ) showed 98% purity by RP-HPLC, underscoring reliable synthetic protocols .
- Safety Data: Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate requires stringent safety measures (e.g., ventilation, PPE) due to toxicity and environmental hazards .
Biological Activity
Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate (CAS number: 1184435-58-2) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, providing insights into its pharmacological properties and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure includes a thiazole moiety, which is known for its diverse biological activities. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives, including this compound. In vitro evaluations against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans have shown significant inhibition zones, indicating strong antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could be a promising candidate for the development of new antimicrobial agents .
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 18 | 32 |
| Staphylococcus aureus | 20 | 16 |
| Candida albicans | 15 | 64 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using assays such as DPPH and hydroxyl radical scavenging tests. Results indicate that this compound exhibits notable antioxidant activity, which is beneficial in reducing oxidative stress and preventing cellular damage .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays conducted on various cancer cell lines demonstrated cytotoxic effects, with IC50 values indicating effective concentration levels for inhibiting cell growth. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Study on Antimicrobial Efficacy
In a recent case study published in a peer-reviewed journal, researchers synthesized several thiazole derivatives and evaluated their antimicrobial activities. This compound was among the most effective compounds tested against M. tuberculosis, showcasing potential as an anti-tubercular agent .
Study on Anticancer Potential
Another study focused on the anticancer potential of thiazole derivatives revealed that this compound exhibited significant activity against several cancer cell lines, including breast and lung cancer cells. The findings suggested that the presence of the thiazole ring contributed to its bioactivity through interactions with key cellular pathways involved in proliferation and apoptosis .
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Intermediate characterization using -NMR and LC-MS to confirm regiochemistry .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- Spectroscopy :
- - and -NMR to confirm substituent positions and purity.
- IR spectroscopy to identify ester (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups.
- Crystallography :
- Single-crystal X-ray diffraction (SHELX programs for refinement). Critical parameters:
- Data-to-parameter ratio : >10:1 for reliable refinement.
- R-factor : Aim for <0.06 (e.g., achieved in related thiazole derivatives via SHELXL) .
Q. Optimization Table :
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Sulfanyl Substitution | DMF, 70°C, 12 hrs | 75% → 89% |
| Esterification | DMAP, CH₂Cl₂, RT | 68% → 82% |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.
Validate Purity : HPLC-MS to confirm >95% purity; impurities may skew IC₅₀ values .
Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers due to solvent/DMSO effects .
Q. Case Study :
- Discrepancies in IC₅₀ values (5 µM vs. 20 µM) resolved by verifying compound stability in assay buffers .
Advanced: What computational methods predict reactivity or stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Solvent effects modeled using PCM (Polarizable Continuum Model) .
- Molecular Dynamics (MD) :
- Simulate binding modes with protein targets (e.g., kinase ATP-binding pockets) .
Q. Example DFT Results :
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.32 |
| LUMO Energy | -1.87 |
| Band Gap | 4.45 |
Advanced: What safety protocols are critical for handling synthetic by-products?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
